2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 671199-41-0
VCID: VC4554707
InChI: InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23)
SMILES: CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.44

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

CAS No.: 671199-41-0

Cat. No.: VC4554707

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.44

* For research use only. Not for human or veterinary use.

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide - 671199-41-0

Specification

CAS No. 671199-41-0
Molecular Formula C18H20N4O2S
Molecular Weight 356.44
IUPAC Name 2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23)
Standard InChI Key YMYSSKBFHDSIOM-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(4-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide, reflects its hybrid structure:

  • Triazoloquinoline core: A triazolo[4,3-a]quinoline system with a methyl group at position 4 .

  • Sulfanyl-acetamide linker: A thioether bridge connecting the core to an acetamide group .

  • Oxolan (tetrahydrofuran) moiety: A 2-tetrahydrofuranylmethyl group appended to the acetamide nitrogen .

The molecular formula is C₁₈H₂₀N₄O₂S (MW 356.44 g/mol), with a SMILES notation of CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4 . X-ray crystallography data, though unavailable, suggests planar geometry for the triazoloquinoline system, with the tetrahydrofuran ring adopting an envelope conformation .

Key Structural Features Influencing Bioactivity

  • Triazole ring: Enhances π-π stacking with kinase ATP-binding pockets .

  • Methyl group at C4: Improves metabolic stability by reducing oxidative degradation.

  • Tetrahydrofuran moiety: Increases solubility compared to aromatic substituents .

Synthetic Methodologies

Reaction Pathways

Synthesis involves a multi-step sequence (Figure 1):

  • Alkylation of 4-Methyltriazoloquinoline:

    • Reaction of 4-methyl- triazolo[4,3-a]quinoline with chloroacetyl chloride in DMF yields 1-chloroacetyl-4-methyltriazoloquinoline .

    • Conditions: 0–5°C, 12 h, 78% yield.

  • Thiolation:

    • Displacement of chloride using sodium hydrosulfide (NaSH) in ethanol forms the thioether intermediate .

    • Conditions: Reflux, 6 h, 85% yield .

  • Amidation with Oxolan-2-ylmethylamine:

    • Coupling the thioether-acetic acid with oxolan-2-ylmethylamine via EDC/HOBt activation .

    • Conditions: RT, 24 h, 65% yield .

Table 1: Key Reagents and Conditions

StepReagentsSolventTemperatureYield
1Chloroacetyl chloride, DMFDMF0–5°C78%
2NaSH, EtOHEthanolReflux85%
3EDC, HOBt, DIPEADCMRT65%

Challenges: Side reactions during thiolation (e.g., disulfide formation) necessitate strict anhydrous conditions . Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Biological Activity and Mechanism

Kinase Inhibition Profile

In vitro screening against 50 human kinases revealed potent inhibition (IC₅₀ < 100 nM) of:

  • ABL1 (c-Abl): IC₅₀ = 32 nM .

  • FLT3: IC₅₀ = 47 nM .

  • PDGFRα: IC₅₀ = 58 nM .

Mechanistically, the triazoloquinoline core occupies the ATP-binding site, while the sulfanyl-acetamide linker stabilizes the DFG-out conformation .

Anti-Proliferative Effects

Testing in NCI-60 cell lines showed GI₅₀ values of 0.8–2.1 μM against leukemia (HL-60, K562) and breast cancer (MCF-7) models . Apoptosis induction correlates with PARP cleavage and caspase-3 activation .

Table 2: Selectivity Against Cancer Cell Lines

Cell LineOriginGI₅₀ (μM)
HL-60Leukemia0.8
K562CML1.2
MCF-7Breast1.9
A549Lung3.4

Note: Reduced activity in solid tumors suggests poor tissue penetration .

Pharmacological Properties

Solubility and Bioavailability

  • Aqueous solubility: 12 μg/mL (pH 7.4) .

  • LogP: 2.8 (calculated), indicating moderate lipophilicity .

  • Plasma protein binding: 89% (human) .

The tetrahydrofuran group enhances solubility 3-fold compared to phenyl analogs (e.g., 4.2 μg/mL for N-[3-(trifluoromethyl)phenyl] variant) . Oral bioavailability in rats is 22% due to first-pass metabolism .

Metabolic Pathways

Primary metabolites (HPLC-MS):

  • Oxidation at tetrahydrofuran: Forming γ-lactone (major, 45%) .

  • N-Demethylation: 15% yield .

  • Sulfoxide formation: 10% yield .

CYP3A4 and CYP2D6 are the main enzymes involved .

Challenges and Future Directions

  • Synthetic scalability: High-cost intermediates (e.g., oxolan-2-ylmethylamine) necessitate alternative routes .

  • CYP-mediated interactions: Co-administration with CYP3A4 inhibitors requires caution .

  • Formulation: Nanoemulsions improve oral absorption 2.5-fold in primates .

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